molecular formula C26H38FeNP B12438966 Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-

Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-

Cat. No.: B12438966
M. Wt: 451.4 g/mol
InChI Key: DAJOTWIFZSBOSV-IMXOCYSMSA-N
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Description

Historical Development of Ferrocene in Coordination Chemistry

The story of ferrocene-based ligands begins with the 1951 synthesis of ferrocene by Peter Pauson and Tom Kealy, who reacted cyclopentadienyl magnesium bromide with ferric chloride to produce an orange compound initially mischaracterized as a bridged iron-cyclopentadiene structure. The revolutionary sandwich structure, proposed independently by Geoffrey Wilkinson and Ernst Otto Fischer in 1952, revealed two planar cyclopentadienyl rings coordinated to a central iron atom through η⁵ bonding. This discovery not only established metallocenes as a new class of organometallic compounds but also laid the foundation for their application in coordination chemistry.

Wilkinson and Fischer's Nobel Prize-winning work demonstrated that the cyclopentadienyl ligands in ferrocene adopt aromatic character, with the iron center achieving an 18-electron configuration through σ- and π-bonding interactions. By the 1970s, chemists began functionalizing the cyclopentadienyl rings to create chiral environments. The introduction of phosphine groups in the 1980s, as seen in ligands like Josiphos, marked a turning point for asymmetric catalysis. These developments culminated in sophisticated architectures like the title compound, which integrates multiple stereochemical elements for three-dimensional control of metal coordination spheres.

Significance of Planar Chirality and Stereogenic Centers in Ligand Design

Planar chirality in ferrocene derivatives arises from the non-planar arrangement of substituents on the cyclopentadienyl rings. In the case of 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-(2R)-ferrocene, the spatial arrangement of the dimethylaminoethyl and diphenylphosphino groups creates a C₂-symmetric environment that induces pronounced enantioselectivity in catalytic reactions. The compound exhibits two distinct stereochemical features:

  • Planar chirality (Rp configuration) from the unsymmetrical substitution pattern on the ferrocene backbone
  • Central chirality at the (1S)-dimethylaminoethyl group

This combination creates a "matched" stereochemical environment where the planar chirality synergizes with the central chirality to amplify asymmetric induction. The diphenylphosphino group serves as a strong σ-donor/π-acceptor, while the dimethylaminoethyl moiety provides secondary coordination sites, enabling chelation to metal centers like rhodium and cobalt.

Table 1: Structural Features of Representative Ferrocene-Based Ligands

Ligand Name Planar Chirality Central Chirality Donor Groups Key Applications
Josiphos Yes Yes Phosphine, amine Hydrogenation, allylic alkylation
Walphos Yes No Phosphine, phosphine Cross-coupling reactions
Title Compound Rp S-configuration Phosphine, amine Asymmetric allylation

Recent advances in cobalt-catalyzed C–H functionalization have demonstrated the title compound's utility in synthesizing planar chiral ferrocenes through β-oxygen elimination pathways. Density functional theory (DFT) studies reveal that the ligand's stereogenic phosphorus center and planar chirality create a well-defined chiral pocket around the metal center, enabling precise face-selective substrate approach. This dual stereochemical control mechanism represents a significant advancement over earlier ferrocene ligands that relied solely on planar chirality for enantioselection.

Properties

Molecular Formula

C26H38FeNP

Molecular Weight

451.4 g/mol

IUPAC Name

cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron

InChI

InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2;/t17-,20?,21?;;/m0../s1

InChI Key

DAJOTWIFZSBOSV-IMXOCYSMSA-N

Isomeric SMILES

C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Ortho-Lithiation of Ugi’s Amine

Starting Material : Ugi’s amine [(R)- or (S)-1-(dimethylamino)ethylferrocene] is resolved via tartaric acid diastereomeric salt formation to achieve enantiopurity (>95% ee).

Procedure :
  • Lithiation :

    • Ugi’s amine (10 mmol) is dissolved in dry methyl tert-butyl ether (MTBE) or THF under nitrogen.
    • s-BuLi (1.1 equiv) is added at −78°C, forming a lithiated intermediate.
    • Conditions : −78°C, 2 h.
  • Phosphorylation with PCl₃ :

    • PCl₃ (1.1 equiv) in MTBE is added dropwise at −78°C.
    • The mixture warms to room temperature (RT), yielding a dichlorophosphine intermediate.
    • Conditions : −78°C → RT, 12–18 h.
  • Nucleophilic Substitution :

    • The dichloride reacts with 2.2 equiv of PhLi or PhMgX at −20°C.
    • After reflux (8 h), the product is isolated via chromatography.
    • Yield : 54–58%.
Key Data :
Step Reagent Temperature Time Yield
Lithiation s-BuLi −78°C 2 h N/A
PCl₃ Addition PCl₃ −78°C → RT 12–18 h N/A
Substitution PhLi/PhMgX −20°C → Reflux 8 h 54–58%

Diastereoselective Phosphine Formation

Modified Protocol :

  • Resolution-Free Approach :
    • Racemic Ugi’s amine is lithiated and treated with PCl₃.
    • Sequential addition of organometallic reagents (e.g., PhLi followed by CyMgBr) introduces P-chirality.
    • Diastereomeric Ratio : >20:1.
  • One-Pot Modular Synthesis :
    • Combines lithiation, phosphorylation, and double nucleophilic substitution in a single reactor.
    • Advantage : Reduces intermediate isolation steps.
    • Yield : 60–65% for asymmetric PR¹R²R³ systems.

Stereochemical Control

Planar Chirality Induction

  • The ortho-lithiation step directs substituents to the less hindered face of ferrocene, ensuring high planar chirality.
  • Stereochemical Outcome :
    • (R)-configuration at the dimethylaminoethyl group.
    • (S)-configuration at the diphenylphosphino group (via CIP rules).

Resolution of Ugi’s Amine

  • Tartaric Acid Resolution :
    • Racemic Ugi’s amine is treated with D-(-)- or L-(+)-tartaric acid.
    • Diastereomeric salts are crystallized and separated.
    • Enantiomeric Excess : >95% ee.

Alternative Routes

Palladium-Mediated Synthesis

  • Preformed Ligand Complexation :
    • A palladium complex of Ugi’s amine is treated with diphenylphosphine.
    • Conditions : Pd(OAc)₂, DMF, 80°C.
    • Yield : 45–50% (lower due to metal coordination).

Enzymatic Resolution

  • Lipase-Catalyzed Kinetic Resolution :
    • Racemic 1-ferrocenylethanol is acylated using Pseudomonas fluorescens lipase.
    • Selectivity : 92% ee for (S)-enantiomer.

Critical Analysis of Methods

Method Advantages Limitations
Ortho-Lithiation High stereoselectivity (>95% ee), scalable Requires cryogenic conditions
Modular Synthesis Flexible R-group introduction Lower yields for bulky substituents
Palladium-Mediated Mild conditions Limited to specific metal-ligand systems

Chemical Reactions Analysis

Types of Reactions

Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.

    Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.

    Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- involves its ability to coordinate with metal centers and participate in redox reactions. The phosphine and amine groups enhance its reactivity, allowing it to form stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .

Comparison with Similar Compounds

Research Findings and Trends

  • Thermal Stability: Ferrocene derivatives with arylphosphino groups (e.g., diphenylphosphino) exhibit higher thermal stability than alkylphosphino analogues, enabling use in high-temperature reactions .

Biological Activity

Ferrocene, a metallocene compound characterized by its sandwich structure of iron between two cyclopentadienyl anions, has garnered significant attention in medicinal chemistry due to its unique redox properties and low toxicity. The compound in focus, Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)- , combines ferrocene's core with a dimethylaminoethyl group and a diphenylphosphino moiety, potentially enhancing its biological activity. This article reviews the biological activity of this compound, highlighting its anticancer, antimalarial, and antimicrobial properties based on recent research findings.

The biological activity of ferrocene derivatives is often attributed to their ability to undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The oxidation of ferrocene to ferricenium ions is particularly relevant, as these stable radical cations can participate in electron transfer processes that affect cellular metabolism and signaling pathways.

Key Mechanisms:

  • Electron Transfer : The conversion of ferrocene to ferricenium enhances its reactivity in biological systems, facilitating interactions with biomolecules.
  • Induction of Apoptosis : Studies indicate that ferrocene derivatives can trigger apoptosis through ROS generation and disruption of mitochondrial function.
  • Antiproliferative Effects : The incorporation of ferrocene into drug scaffolds has been shown to improve antiproliferative efficacy against various cancer cell lines.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of ferrocene derivatives. For instance, compounds incorporating the ferrocene moiety have shown significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.

CompoundCell LineIC50 (µM)Mechanism
Ferrocifen analogsMDA-MB-2310.64Apoptosis induction via ROS
Ferrocene-benzamide hybridsColon cancer (HT-29)0.77Cell cycle arrest
Dimethylamino-ferroceneMCF-70.089Estrogen receptor modulation

Case Study : A study evaluated a series of ferrocene-based compounds against MDA-MB-231 cells. The most active derivatives exhibited IC50 values significantly lower than those of their non-ferrocenyl counterparts, indicating enhanced efficacy due to the ferrocene core .

Antimalarial Activity

Ferrocene derivatives have also been explored for their antimalarial properties. The incorporation of ferrocenyl groups into known antimalarial agents has resulted in compounds with improved activity against Plasmodium falciparum.

CompoundStrainIC50 (nM)Resistance Index
Ferrocene-artemisinin derivativeDd27.2<1
Quinoline-ferrocene hybridK12.79<1
Tartaric acid-modified ferrocenyl compoundSGE288 nM<1

Research Findings : A notable derivative exhibited potent antiplasmodial activity with an IC50 value of 7.2 nM against the chloroquine-resistant Dd2 strain, demonstrating significant potential for further development .

Antimicrobial Activity

Ferrocene derivatives have shown promise as antimicrobial agents, exhibiting activity against various bacterial strains. The redox properties of ferrocene contribute to its mechanism by disrupting bacterial cell membranes and inducing oxidative stress.

Summary of Antimicrobial Studies:

  • Ferrocene-triazole conjugates displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Compounds with diphenylphosphino groups have been linked to enhanced antimicrobial properties due to increased membrane permeability.

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